
Lupinalbin B
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Overview
Description
Lupinalbin B, also known as this compound, is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.34. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating Lupinalbin B from natural sources, and how can purity be validated?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic purity checks (HPLC ≥95%). For new compounds, full characterization (e.g., 2D-NMR, X-ray crystallography) is essential to confirm structure .
Q. How should researchers design preliminary bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to structural analogs (e.g., Lupinalbin A’s DPP4/α-glucosidase inhibition ). Use dose-response curves (e.g., 0–100 µM range) with triplicate measurements. Include positive controls (e.g., sitagliptin for DPP4) and calculate IC50 values using nonlinear regression (GraphPad Prism) .
Q. What statistical approaches are critical for analyzing bioassay data for this compound?
- Methodological Answer : Employ ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons. Report mean ± SD and effect sizes. For enzyme kinetics, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review to assess experimental variables (e.g., assay conditions, compound stability). Perform meta-analysis using standardized metrics (e.g., standardized mean differences). Validate findings via orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize molecular docking studies to predict this compound’s interaction with target enzymes?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations (100 ns minimum). Compare binding energies (ΔG) with known inhibitors. Cross-reference with mutagenesis data to confirm key residues .
Q. How should researchers design comparative studies between this compound and its analogs (e.g., Lupinalbin A)?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on substituent variations (e.g., hydroxylation patterns). Use in vitro potency (IC50), selectivity ratios (e.g., DPP4 vs. α-glucosidase), and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
Q. What are best practices for ensuring reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer : Follow ARRIVE guidelines: specify animal strain, sample size (power analysis), and randomization. Include vehicle controls and blinded assessments. Publish raw data and analysis scripts in repositories like Zenodo .
Q. Data Presentation & Validation
Q. How should researchers present contradictory kinetic data for this compound in publications?
- Methodological Answer : Use supplementary tables to detail raw data (e.g., Ki, Vmax, Km). Discuss potential confounders (e.g., enzyme lot variability). Apply Akaike’s information criterion (AIC) to compare kinetic models .
Q. What validation steps are required when reporting novel mechanisms of action for this compound?
- Methodological Answer : Combine in vitro assays (e.g., enzymatic inhibition), in silico docking, and genetic knockdown/overexpression models. Confirm target engagement via CETSA or cellular thermal shift assays .
Q. Experimental Design & Ethics
Q. How can researchers align this compound studies with ethical guidelines for natural product research?
- Methodological Answer : Obtain permits for biological material access (Nagoya Protocol). For in vivo work, secure IACUC approval and adhere to the 3Rs (replacement, reduction, refinement). Disclose funding sources and conflicts of interest .
Q. Tables for Reference
Parameter | Lupinalbin A (DPP4) | Lupinalbin A (α-Glucosidase) |
---|---|---|
IC50 (µM) | 45.2 ± 0.8 | 53.4 ± 1.2 |
Inhibition Type | Competitive | Non-competitive |
Ki (µM) | 35.1 ± 2.0 | 45.0 |
Source | [ ] | [ ] |
Properties
CAS No. |
98113-96-3 |
---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.34 |
Synonyms |
1,3,8-Trihydroxy-2-(3-methyl-2-buten-1-yl)-11H-benzofuro[2,3-b][1]benzopyran-11-one; 5,7,4′-Trihydroxy-6-prenylcoumaronochrome |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.